21-Dehydrocortisone

描述

Historical Context in Corticosteroid Biochemistry and Metabolism Research

The history of 21-Dehydrocortisone is embedded in the wider narrative of corticosteroid research, which began in earnest in the 1930s. clinexprheumatol.orgresearchgate.netnih.gov Initial clinical evidence demonstrated that extracts from animal adrenal cortices could treat human adrenal failure. clinexprheumatol.orgnih.gov By the 1940s, researchers had identified two main categories of corticosteroids: those affecting sodium and fluid retention and those with anti-inflammatory properties. clinexprheumatol.orgresearchgate.netnih.gov A critical structural feature distinguishing these categories was the oxygenation at the C11 position of the steroid skeleton. clinexprheumatol.orgnih.gov

The landmark isolation of cortisone (B1669442) and the demonstration of its potent anti-inflammatory effects in a patient with rheumatoid arthritis in 1948 marked a turning point in medicine. clinexprheumatol.orgresearchgate.netsparrowpharma.com This discovery, which led to a Nobel Prize in 1950, spurred intensive investigation into the synthesis, function, and metabolism of cortisone and the closely related active hormone, cortisol. sparrowpharma.com It was within this flurry of biochemical investigation that metabolites like this compound were identified. The study of such derivatives became crucial for mapping the intricate pathways of steroid biosynthesis and degradation, including the enzymatic processes that modify the steroid side-chain at position C21. nih.gov The characterization of enzymes such as 21-hydroxysteroid dehydrogenase, which acts on these compounds, further clarified the metabolic fate of key glucocorticoids. nih.govnih.gov

Structural Classification within C21-Steroids and Steroid Aldehydes

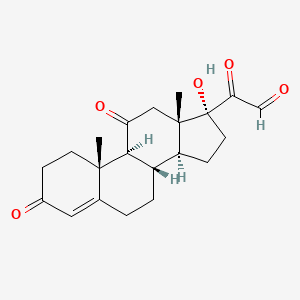

This compound is chemically defined by its specific steroid structure. It is classified as a C21-steroid, meaning it is built upon a 21-carbon skeleton derived from pregnane. nih.govebi.ac.uk More specifically, it is a derivative of cortisone in which the hydroxyl group at the 21st carbon position has been oxidized to form an aldehyde group. nih.govebi.ac.ukebi.ac.uk This structural feature places it in the functional class of steroid aldehydes. nih.govnih.gov

Its systematic IUPAC name is 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde. nih.gov The presence of the aldehyde at C21, along with ketone groups at C3, C11, and C20, and a hydroxyl group at C17, defines its chemical identity and reactivity. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C21H26O5 nih.gov |

| Molecular Weight | 358.4 g/mol nih.gov |

| CAS Number | 16574-04-2 nih.gov |

| ChEBI ID | CHEBI:78596 ebi.ac.uk |

| PubChem CID | 331383 nih.gov |

Relationship to Key Glucocorticoids in Research (e.g., Cortisone, Cortisol)

The significance of this compound in research is best understood through its relationship with the primary glucocorticoids, cortisol and cortisone. Cortisol is the principal active glucocorticoid hormone produced by the adrenal glands. weljii.comquora.com Cortisone, by contrast, is a biologically inert metabolite of cortisol. quora.comderangedphysiology.com The interconversion between these two hormones is a critical regulatory mechanism in the body, catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). weljii.comnih.govwikipedia.org

This compound is directly derived from cortisone. It is the product of the oxidation of the 21-hydroxy group of cortisone into an aldehyde. nih.govebi.ac.uk This makes it a direct metabolite in the catabolic pathway of cortisone. Its formation represents a further step in the modification of the corticosteroid side-chain, a common process in steroid metabolism.

Similarly, a related compound, 21-dehydrocortisol (B191429), is formed from the oxidation of cortisol's 21-hydroxy group. nih.govnih.gov The reduction of 21-dehydrocortisol back to cortisol is catalyzed by 21-hydroxysteroid dehydrogenase. nih.gov These relationships highlight the parallel metabolic pathways for cortisol and cortisone.

| Compound | Key Functional Group at C11 | Key Functional Group at C21 |

|---|---|---|

| Cortisol | Hydroxyl (-OH) wikipedia.org | Hydroxyl (-OH) nih.gov |

| Cortisone | Ketone (=O) wikipedia.org | Hydroxyl (-OH) nih.gov |

| This compound | Ketone (=O) nih.gov | Aldehyde (-CHO) nih.gov |

Overview of its Academic Significance as a Metabolite and Research Intermediate

In academic and scientific settings, this compound serves as a valuable research tool. Its primary significance lies in its role as a metabolite and an intermediate for studying specific enzymatic reactions. nih.gov

As a metabolite of cortisone, its detection and quantification can provide insights into the activity of corticosteroid-metabolizing enzymes. nih.gov Understanding the formation and subsequent fate of this compound helps to build a more complete picture of glucocorticoid catabolism.

Furthermore, this compound and its cortisol-derived counterpart, 21-dehydrocortisol, have been used as substrates in biochemical assays to characterize the function of specific enzymes. nih.govnih.gov For instance, research has utilized these steroid aldehydes to investigate the kinetics, activity, and stereospecificity of enzymes like 21-hydroxysteroid dehydrogenase and 20β-hydroxysteroid dehydrogenase. nih.govnih.gov Such studies are fundamental to understanding how the body processes steroids and how these enzymatic pathways can be targeted or modulated.

Structure

3D Structure

属性

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-15,18,26H,3-8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLICGGNASJAQR-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317966 | |

| Record name | NSC323237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16574-04-2 | |

| Record name | NSC323237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC323237 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization for Research Applications

Strategies for the Chemical Synthesis of 21-Dehydrocortisone and Analogues

The synthesis of this compound and its analogues hinges on precise modifications of the corticosteroid side chain. These strategies are essential for producing this specific aldehyde for research purposes, as it is a metabolite and not typically synthesized as a primary pharmaceutical agent.

Oxidation Reactions at the C-21 Position of Corticosteroids

The primary route to synthesizing this compound involves the selective oxidation of the 21-hydroxy group of cortisone (B1669442). nih.gov This transformation from a primary alcohol to an aldehyde is a critical step. In biological systems, this oxidation is part of a metabolic pathway that can further lead to the formation of steroidal 21-oic acids. nih.govnih.gov

Research has identified enzymes in human and rabbit liver cytosol capable of oxidizing the α-ketol side chain of corticosteroids. nih.govnih.gov For example, an enzyme purified from human liver was found to oxidize 11-deoxycorticosterone into 3,20-dioxopregn-4-en-21-oic acid and 20-hydroxy-3-oxopregn-4-en-21-oic acid. nih.gov This conversion proceeds through an aldehyde intermediate, which in the case of cortisone as a substrate, would be this compound. These enzymatic reactions provide a model for highly specific, bio-inspired chemical synthesis.

In a laboratory setting, this oxidation can be achieved using various chemical oxidizing agents. The challenge lies in preventing over-oxidation to the carboxylic acid. Milder, selective reagents are often employed to isolate the aldehyde intermediate. The process represents a key transformation in the study of corticosteroid metabolism.

Table 1: Key Enzymatic Reactions in C-21 Corticosteroid Oxidation

| Substrate | Enzyme Source | Primary Product(s) | Citation |

|---|---|---|---|

| Deoxycorticosterone (DOC) | Rabbit Liver Cytosol | Pregnolic and pregnenoic acids | nih.gov |

| 11-Deoxycorticosterone (DOC) | Human Liver | 3,20-dioxopregn-4-en-21-oic acid and 20-hydroxy-3-oxopregn-4-en-21-oic acid | nih.gov |

Stereoselective Synthesis of C21-Modified Steroids for Research

The stereochemistry of the steroid nucleus and its side chain is paramount to its biological activity. Therefore, synthetic strategies must maintain or create the desired stereoisomers. Enzymatic reactions are inherently stereospecific, and their use in synthesis is a powerful tool. For instance, the enzymatic reduction of 21-dehydrocortisol (B191429) has been shown to be stereospecific. dntb.gov.ua

While total synthesis of complex steroids is possible, modifications of existing steroid precursors are more common for creating analogues for research. chemicalbook.comnih.gov These syntheses often involve multiple steps of protection, reaction, and deprotection to ensure that modifications occur only at the desired position (e.g., C-21) and with the correct stereochemistry. The development of regio- and stereoselective reactions, such as specific hydroxylations, is an active area of research that enables the creation of novel C21-modified steroids for investigating structure-activity relationships. researchgate.net

Isotopic Labeling Techniques for Mechanistic Studies

Isotopically labeled compounds are indispensable for tracing the metabolic fate of molecules in complex biological systems. Stable isotopes like ¹³C, ²H (deuterium), and radioactive isotopes such as ³H (tritium) are incorporated into the structure of this compound or its precursors.

Preparation of 20- and 21-[¹³C]-Labeled Compounds and Their Precursors

The synthesis of corticosteroids labeled with stable isotopes like ¹³C and ²H has been achieved for use in metabolic studies. nih.gov A common strategy is the indan (B1671822) synthon method, which allows for the introduction of isotopes at specific positions in the steroid backbone. For example, multi-labeled cortisol and cortisone have been prepared using [1,3-¹³C₂]acetone as a labeled precursor. nih.gov This approach can be adapted to introduce ¹³C at the C-20 and C-21 positions.

Similarly, radioactive labeling, such as the synthesis of 21-³H-corticosteroids, provides highly sensitive probes for metabolic and enzymatic assays. nih.gov These labeled compounds are critical for quantitative analysis using techniques like mass spectrometry and liquid scintillation counting. The availability of commercially labeled steroids, such as Prednisone-d8 (an analogue of this compound) and 11-Deoxycortisol (21,21-D₂), underscores the importance of these tools for research. medchemexpress.comisotope.com

Application of Labeled this compound in Metabolic Pathway Elucidation

Once synthesized, isotopically labeled this compound can be introduced into in vitro or in vivo systems to trace its metabolic conversion. By tracking the isotopic label, researchers can identify downstream metabolites and quantify the flux through different metabolic pathways. nih.gov

For example, an assay to measure enzyme activity involved measuring the transfer of tritium (B154650) from [21-³H]deoxycorticosterone to water during its oxidation. nih.gov This method directly quantifies the rate of reaction at the C-21 position. Using mass spectrometry, researchers can distinguish metabolites derived from the labeled precursor from the endogenous pool of unlabeled steroids, allowing for precise mapping of metabolic pathways without interfering with the normal physiological state. nih.gov This technique is invaluable for understanding how this compound is processed in the body and how its metabolism is altered in disease states.

Derivatization for the Generation of Research Probes and Standards

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create a probe for biological assays. For this compound, this can involve converting it into a more stable or easily detectable form.

The products of C-21 oxidation, such as the corresponding 21-oic acids, are themselves derivatives that can be synthesized and used as analytical standards to confirm the identity of metabolites found in biological samples. nih.govdntb.gov.ua The synthesis of isotopically labeled versions of this compound is a form of derivatization that creates internal standards essential for accurate quantification in mass spectrometry-based methods. nih.gov These standards are crucial for correcting for sample loss during extraction and for variations in instrument response, leading to highly reliable data in clinical and research settings.

Further derivatization could involve attaching fluorescent or biotin (B1667282) tags to the molecule, creating probes to visualize its interaction with cellular components or to facilitate its purification from complex mixtures. While specific examples for this compound are not prevalent, the principles are widely applied in steroid research to create powerful tools for discovery.

Table 2: List of Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 17-hydroxy-3,11,20-trioxopregn-4-en-21-al |

| Cortisone | Pregn-4-ene-3,11,20-trione, 17,21-dihydroxy- |

| Cortisol | Hydrocortisone (B1673445); 11β,17,21-trihydroxypregn-4-ene-3,20-dione |

| Deoxycorticosterone | DOC; 21-hydroxyprogesterone |

| 11-Deoxycortisol | Cortexolone; Reichstein's Substance S |

| Prednisone (B1679067) | Dehydrocortisone; Deltacortisone |

| [1,3-¹³C₂]acetone | Acetone labeled with Carbon-13 |

Synthesis of Stable Analogues for in vitro Investigations

The 21-aldehyde group of this compound is chemically reactive, which can complicate in vitro investigations due to potential instability in assay media or nonspecific binding. To address this, researchers can synthesize more stable analogues by modifying this aldehyde functional group. While specific literature on the synthesis of stable this compound analogues for in vitro use is not abundant, established principles of steroid chemistry allow for the exploration of several derivatization strategies.

These synthetic modifications aim to reduce the reactivity of the aldehyde while preserving the core steroid structure, thereby allowing for more reliable and reproducible results in biological assays. General synthetic strategies that can be applied include:

Formation of Acetals/Ketals: The aldehyde can be protected by reacting it with alcohols or diols under acidic conditions to form stable acetals or cyclic ketals. This modification is a common protective strategy in organic synthesis and can prevent the aldehyde from undergoing unwanted reactions during in vitro experiments.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can convert the aldehyde into a more stable amine derivative. This allows for the introduction of various substituents, potentially modulating the molecule's biological activity or analytical properties.

Wittig Reaction and Related Olefinations: The aldehyde can be converted to a more stable alkene through reactions like the Wittig reaction. This would significantly alter the side chain, creating a novel analogue for structure-activity relationship studies.

Formation of Hydrazones and Oximes: Condensation of the aldehyde with hydrazine (B178648) derivatives or hydroxylamine (B1172632) can yield stable hydrazone or oxime analogues, respectively. These derivatives are often more crystalline and stable than the parent aldehyde.

The choice of synthetic route depends on the specific requirements of the in vitro investigation, such as the desired level of stability and the need for specific functional groups for detection or interaction studies. For instance, derivatization techniques used to enhance the sensitivity and stability of other steroid aldehydes, like aldosterone, for analytical quantification could be adapted for creating stable this compound analogues for biological research. researchgate.net

Importance in Quality Control and Analytical Method Development for Related Steroids

This compound plays a critical role not as a therapeutic agent itself, but as a crucial reference standard in the quality control of other corticosteroid drugs. sigmaaldrich.comscientificlabs.ie Many widely used corticosteroids, such as hydrocortisone and prednisolone (B192156), can degrade to form their corresponding 21-dehydro derivatives. scirp.orgscirp.org The presence of these impurities, even in small amounts, can affect the safety and efficacy of the final pharmaceutical product.

Regulatory bodies, therefore, mandate strict control over the levels of such impurities. This necessitates the development of highly specific and sensitive analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to detect, separate, and quantify 21-dehydro impurities in the active pharmaceutical ingredient (API) and finished drug products. scirp.orgnih.gov

This compound is used as a certified pharmaceutical reference standard for several key purposes: sigmaaldrich.comscientificlabs.ie

Method Development: During the development of new analytical methods, this compound is used to optimize the separation of the impurity from the main corticosteroid drug, ensuring the method is "stability-indicating." nih.gov

Method Validation: The reference standard is essential for validating the analytical method's performance characteristics, including specificity, linearity, accuracy, and precision, in accordance with regulatory guidelines.

Routine Quality Control: In routine testing of pharmaceutical batches, a solution containing a known concentration of this compound is used to identify and quantify any of this impurity present in the test sample.

The table below details several corticosteroids and their corresponding 21-dehydro impurities, which are monitored during stability and quality control studies.

| Parent Corticosteroid | Corresponding 21-Dehydro Impurity | Significance in Quality Control |

|---|---|---|

| Hydrocortisone | 21-Dehydrohydrocortisone (Hydrocortisone 21-Aldehyde) | A principal degradation product of Hydrocortisone, especially under thermal stress. scirp.orgscirp.org |

| Cortisone | This compound | A known impurity and oxidation product of Cortisone. nih.gov |

| Prednisolone | 21-Dehydro Prednisolone | Monitored as a potential impurity in Prednisolone API and formulations. nih.gov |

| Desonide | Desonide-21-dehydro | Identified as a major degradant in forced degradation studies of Desonide. scirp.orgscirp.org |

Molecular and Cellular Biochemistry of 21 Dehydrocortisone

Role in Endogenous Corticosteroid Catabolic Pathways

Formation via C-21 Oxidation of Cortisol and Cortisone (B1669442) in Biological Systems

In the intricate network of endogenous corticosteroid metabolism, 21-Dehydrocortisone emerges as a key intermediate. It is formed through the oxidation of the C-21 hydroxyl group of both cortisol and cortisone. oup.comnih.govebi.ac.uk This biochemical transformation is a recognized step in the catabolic cascade of these vital steroid hormones. oup.com

Studies involving the administration of radiolabeled cortisol have demonstrated that C-21 oxidation is a significant metabolic pathway. oup.com It is estimated that approximately 17% of cortisol undergoes this initial oxidation, with a "net" oxidation of about 12%, accounting for the reversible reduction back to C-21-hydroxy metabolites. oup.com The resulting aldehyde, this compound, is a C21-steroid characterized by a 21-oxo group, a 17-alpha-hydroxy group, a 20-oxo group, a 3-oxo-Delta(4) steroid structure, an 11-oxo steroid structure, and a steroid aldehyde. nih.govebi.ac.uk

Interestingly, evidence suggests that cortisone or its metabolite, tetrahydrocortisone (B135524) (THE), may be more favorable precursors for C-21 oxidation than cortisol itself. oup.com This observation helps to explain the prevalence of 11-keto derivatives among the C-21 carboxylic acid metabolites of cortisol. oup.com The oxidation process at C-21 appears to occur randomly, without regard to the steric configuration of the hydrogen atoms. oup.com

Enzymatic Biotransformations Involving this compound and Related Steroids

Characterization of Steroid 21-Dehydroxylases from Microbial Sources (e.g., Eubacterium lentum)

The gut microbiome plays a significant role in steroid metabolism, including the transformation of corticosteroids. A notable example is the 21-dehydroxylation activity first identified in Eubacterium lentum (now known as Eggerthella lenta). mdpi.comnih.gov This anaerobic bacterium, isolated from human fecal material, possesses a steroid 21-dehydroxylase enzyme. mdpi.comnih.govasm.org

This enzyme is oxygen-sensitive and has been characterized in cell extracts of E. lentum. nih.gov Its activity is highly specific for corticosteroids that contain an alpha-ketol structure. nih.gov The enzyme requires reduced flavin mononucleotide (FMNH2) or reduced benzyl (B1604629) viologen for its catalytic function. nih.gov In addition to the 21-dehydroxylase, E. lentum and similar organisms can also synthesize a 3-alpha-hydroxysteroid dehydrogenase. asm.org

Substrate Specificity and Kinetic Analysis of Relevant Enzymes

The steroid 21-dehydroxylase from Eubacterium lentum exhibits a defined substrate specificity. It can act on several corticosteroids, including deoxycorticosterone, deoxycortisol, dehydrocorticosterone, and corticosterone (B1669441). mdpi.comnih.gov While the enzyme shows specificity for corticosterone, it is also capable of the 21-dehydroxylation of cortisol to produce 21-deoxycortisol. mdpi.com

Kinetic studies of the E. lentum 21-dehydroxylase using corticosterone as the substrate revealed an apparent Michaelis constant (Km) of 7.35 microM and a maximum reaction velocity (Vmax) of 15.4 nmol of product formed per hour per milligram of protein. nih.gov The activity of this enzyme can be inhibited by both water-soluble and lipophilic metal ion chelators. nih.gov

In contrast, human steroid 21-hydroxylase (cytochrome P450 21A2), which catalyzes the reverse reaction (hydroxylation), is highly specific for progesterone (B1679170) and 17α-hydroxyprogesterone. wikidoc.orgwikipedia.orgfrontiersin.org Early studies suggested 17α-hydroxyprogesterone was the preferred substrate, but more recent analyses of the purified human enzyme indicate a higher catalytic efficiency for progesterone. wikidoc.orgwikipedia.org

Table 1: Kinetic Parameters of Steroid-Metabolizing Enzymes

| Enzyme | Organism | Substrate | Apparent Km (µM) | Apparent Vmax | Catalytic Efficiency (kcat/Km) (M-1s-1) |

|---|---|---|---|---|---|

| Steroid 21-Dehydroxylase | Eubacterium lentum | Corticosterone | 7.35 | 15.4 nmol/hr/mg protein | Not Reported |

| Human P450 21A2 | Human | Progesterone | ~0.5 | ~40 min-1 (kcat) | ~1.3 x 107 |

| 17α-Hydroxyprogesterone | ~0.5 | ~40 min-1 (kcat) | ~90 min-1µM-1 | ||

| Bovine P450 21A2 | Bovine | Progesterone | ~0.5 | ~40 min-1 (kcat) | ~90 min-1µM-1 |

| 17α-Hydroxyprogesterone | ~0.5 | ~40 min-1 (kcat) | ~90 min-1µM-1 |

Microbial Biotransformation Potential for Δ1-Dehydrogenation and C20 Reduction

Microorganisms possess a remarkable capacity for biotransforming steroids, offering potential for the synthesis of novel and modified steroid compounds. researchfloor.orgfrontiersin.orgslideshare.net Two significant transformations are Δ1-dehydrogenation and C20 reduction. researchfloor.orgmdpi.com

Δ1-dehydrogenation, the introduction of a double bond between C1 and C2 of the steroid nucleus, is a key reaction in the production of therapeutic steroids like prednisone (B1679067) and prednisolone (B192156) from cortisone and hydrocortisone (B1673445), respectively. mdpi.commdpi.com This reaction enhances the anti-inflammatory properties of the resulting compounds. mdpi.com Various microbial genera, including Rhodococcus and Arthrobacter, are known to efficiently carry out this transformation. researchfloor.orgmdpi.com For instance, Rhodococcus coprophilus has demonstrated high catalytic activity for the Δ1-dehydrogenation of cortisone and hydrocortisone. researchfloor.org

In addition to Δ1-dehydrogenation, the reduction of the C20 carbonyl group is another common microbial biotransformation. mdpi.com Studies with Rhodococcus strains have shown the formation of 20β-hydroxy-prednisone and 20β-hydroxy-prednisolone from cortisone and hydrocortisone, respectively, alongside the Δ1-dehydrogenated products. mdpi.com The bacterium Nocardioides simplex is also known for its 3-ketosteroid-Δ1-dehydrogenase activity and has been shown to effectively 1(2)-dehydrogenate progesterone and its hydroxylated derivatives. nih.gov

Table 2: Microbial Biotransformation Reactions

| Microorganism | Substrate | Transformation Type | Product(s) |

|---|---|---|---|

| Rhodococcus coprophilus | Cortisone, Hydrocortisone | Δ1-Dehydrogenation | Prednisone, Prednisolone |

| Rhodococcus strains | Cortisone, Hydrocortisone | Δ1-Dehydrogenation, C20 Reduction | Prednisone, Prednisolone, 20β-hydroxy-prednisone, 20β-hydroxy-prednisolone |

| Arthrobacter simplex | Cortisone acetate, Hydrocortisone acetate | Δ1-Dehydrogenation | Prednisone acetate, Prednisolone acetate |

| Nocardioides simplex | Progesterone, 17α-OH-Progesterone, 11α,17α-di-OH-Progesterone | Δ1-Dehydrogenation | Corresponding 1(2)-dehydroderivatives |

| Rhodococcus rhodnii | Cortisone | Δ1-Dehydrogenation, C20 Reduction, Aromatization | Prednisone, 20β-hydroxy-prednisone, and novel phenolic steroids |

Molecular Interactions with Steroid Receptors (Preclinical Focus)

Glucocorticoid Receptor Binding Studies (e.g., in vitro binding assays, cell-free systems)

Preclinical evaluation of a steroid's biological potential often begins with determining its binding affinity for its cognate receptor. For glucocorticoids, this involves quantifying the interaction with the Glucocorticoid Receptor (GR). The affinity of this compound for the GR is understood by examining its structural relationship to cortisone and cortisol. Cortisone itself is considered a pro-hormone, exhibiting very low affinity for the GR. mdpi.comtg.org.auderangedphysiology.com It requires enzymatic conversion by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) to the active form, cortisol, to bind the GR effectively. tg.org.aufrontiersin.org

In vitro binding assays are standard methods to determine the binding affinity of a compound. These assays typically involve a competitive binding experiment using a radiolabeled glucocorticoid, such as [³H]dexamethasone, and cell-free cytosolic receptor preparations or whole-cell systems. nih.govnih.gov The unlabeled steroid of interest is added in increasing concentrations to measure its ability to displace the radiolabeled ligand, from which the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) can be calculated. oup.comtandfonline.com

While specific binding affinity data for this compound is not extensively published, its affinity is predicted to be exceptionally low. This is because it is a derivative of cortisone, which is already inactive. mdpi.com Furthermore, this compound is an aldehyde intermediate in the oxidative metabolism of cortisone, a pathway leading to the formation of cortienic acids, which are devoid of corticosteroid activity. ingentaconnect.com The presence of the aldehyde at the C-21 position, instead of the hydroxyl group found in active glucocorticoids like cortisol, significantly diminishes the structural requirements for potent GR binding. Studies on related compounds show that modifications away from a C-21 hydroxyl group, such as forming a C-21 ester, lead to lower binding affinity than the parent alcohol. nih.gov

| Compound | Receptor | Typical Binding Affinity | Comments |

| Cortisol | Glucocorticoid Receptor (GR) | High | The primary endogenous glucocorticoid in humans. tg.org.auoup.com |

| Cortisone | Glucocorticoid Receptor (GR) | Very Low / Inactive | Pro-hormone; requires conversion to cortisol for activity. mdpi.comderangedphysiology.com |

| Dexamethasone | Glucocorticoid Receptor (GR) | Very High | Potent synthetic glucocorticoid used as a standard in binding assays. nih.govoup.com |

| Aldosterone | Mineralocorticoid Receptor (MR) | High | Primary endogenous mineralocorticoid; also binds GR. mdpi.com |

| This compound | Glucocorticoid Receptor (GR) | Predicted to be Very Low | As a C-21 aldehyde derivative of inactive cortisone, it lacks key features for binding. ingentaconnect.com |

This table presents a comparative overview of glucocorticoid receptor affinities for key related steroids based on established scientific findings.

Structural Determinants for Receptor Affinity at the C-21 Position

The structure-activity relationship (SAR) for glucocorticoids is well-defined, and the nature of the substituent at the C-21 position is a critical determinant of receptor binding and biological activity. The presence of a hydroxyl (-OH) group at C-21 is a key feature for potent glucocorticoid and mineralocorticoid activity. ingentaconnect.com

Key structural features required for high-affinity GR binding include:

A ketone at the C-3 position and a double bond between C-4 and C-5 in the A-ring of the steroid nucleus. researchgate.net

A hydroxyl group at the C-11β position is characteristic of active glucocorticoids like cortisol and dexamethasone. tg.org.au

A hydroxyl group at C-17 and a two-carbon side chain at C-17 containing a C-21 hydroxyl group. nih.gov

The substitution of the C-21 hydroxyl group leads to significant changes in receptor affinity. While esterification at C-21 can modulate the lipophilicity and duration of action of a steroid, it generally results in lower intrinsic affinity for the GR compared to the parent C-21 alcohol. nih.gov The oxidation of the C-21 hydroxyl group to a C-21 aldehyde (as in this compound) represents a step in a metabolic inactivation pathway. ingentaconnect.com This conversion to an aldehyde, and subsequent oxidation to a carboxylic acid (cortienic acid), results in a loss of corticosteroid activity because the modified side chain can no longer effectively interact with the ligand-binding pocket of the glucocorticoid receptor. ingentaconnect.com Therefore, the aldehyde functional group at C-21 in this compound is a strong structural indicator of poor receptor affinity.

| C-21 Modification | Impact on Glucocorticoid Receptor (GR) Affinity | Example Compound |

| -OH (Hydroxyl) | Increases affinity; considered crucial for high potency. nih.gov | Cortisol |

| -OAc (Acetate Ester) | Decreases affinity compared to the parent alcohol. nih.gov | Hydrocortisone Acetate |

| -CHO (Aldehyde) | Predicted to have very low affinity; part of an inactivation pathway. ingentaconnect.com | This compound |

| -COOH (Carboxylic Acid) | Lacks corticosteroid activity. ingentaconnect.com | Cortienic Acid |

This table summarizes how different chemical groups at the C-21 position of the steroid structure influence binding affinity to the glucocorticoid receptor.

Differentiation of Genomic and Non-Genomic Receptor Signaling in Research Models

Glucocorticoids exert their effects through two primary signaling pathways: genomic and non-genomic. nih.gov Differentiating between these mechanisms is a key focus of preclinical research to understand a compound's full pharmacological profile.

Genomic Signaling: This is the classical mechanism of action. It involves the binding of the glucocorticoid to the cytosolic GR. mdpi.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs). mdpi.com This interaction modulates the transcription of target genes, either increasing it (transactivation) or decreasing it (transrepression). mdpi.com This process is relatively slow, with cellular responses typically observed over hours. researchgate.net Research models to study genomic effects often employ reporter gene assays in cell lines (e.g., HeLa or HepG2), where the activation of a GRE-linked reporter gene (like luciferase) is measured following steroid exposure. frontiersin.orgnih.gov Given its predicted low affinity for the cytosolic GR, this compound is not expected to be a significant activator of the genomic signaling pathway.

Non-Genomic Signaling: This pathway is characterized by rapid cellular responses that occur within seconds to minutes, too quickly to be explained by changes in gene expression. researchgate.net These effects are often mediated by membrane-bound glucocorticoid receptors (mGR) or by interactions of the cytosolic GR with intracellular signaling cascades, such as protein kinase pathways. nih.govnih.gov Non-genomic actions can influence ion fluxes, second messenger systems like cAMP, and the activation of kinases such as MAPK. researchgate.netmdpi.com Investigating these effects involves measuring rapid changes in intracellular signaling molecules immediately after steroid application.

Because this compound is a metabolite of the largely inactive cortisone, it is unlikely to possess significant activity through either the genomic or non-genomic pathways that are initiated by classical GR binding. Any potential biological effects would be minimal and likely unrelated to direct GR agonism.

| Signaling Pathway | Mediator | Onset of Action | Cellular Mechanism | Research Model Examples |

| Genomic | Cytosolic/Nuclear GR | Hours to Days | Ligand-bound GR binds to DNA (GREs) to regulate gene transcription (transactivation/transrepression). mdpi.comnih.gov | Reporter gene assays (luciferase), qPCR for target gene expression. frontiersin.org |

| Non-Genomic | Membrane-bound GR (mGR), Cytosolic GR | Seconds to Minutes | Interaction with signaling kinases (e.g., MAPK), modulation of second messengers (e.g., cAMP, Ca2+). nih.govresearchgate.net | Calcium imaging, measurement of cAMP levels, Western blot for phosphorylated kinases. |

This table outlines the key differences between the genomic and non-genomic signaling pathways of glucocorticoids as studied in preclinical research models.

Advanced Analytical Methodologies for 21 Dehydrocortisone Quantification and Identification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Steroid Metabolomics Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of 21-dehydrocortisone and other steroid hormones. rsc.org This technique offers superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity, leading to inaccurate measurements. rsc.orgasean.org The ability to multiplex allows for the simultaneous analysis of a panel of steroids from a small sample volume, providing a comprehensive profile of the steroidogenic pathway. rsc.orgnih.gov

Developing a robust LC-MS/MS method for this compound requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. asean.org Biological samples like serum are complex, and efficient sample cleanup is essential to minimize matrix effects and ion suppression. nih.gov

A common sample preparation technique is liquid-liquid extraction (LLE), using solvents such as a mixture of dichloromethane (B109758) and tert-butylmethyl ether, to isolate steroids from the plasma matrix. asean.orgresearchgate.net Chromatographic separation is typically achieved using reversed-phase columns, such as C18 columns, which can effectively resolve this compound from its isobars (compounds with the same mass) like 11-deoxycortisol and corticosterone (B1669441). nih.gov

Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring its fragmentation into a specific product ion, a transition that is unique to the target analyte. For example, a common mass transition for this compound is m/z 347.17 → 311.12. asean.orgresearchgate.net This high specificity is crucial for distinguishing it from other steroids and ensuring accurate quantification. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Sample Preparation | Reference |

|---|---|---|---|---|

| 21-Deoxycortisol (this compound) | 347.17 | 311.12 | Liquid-Liquid Extraction | asean.orgresearchgate.net |

| Cortisol | 363.11 | 121.00 | Liquid-Liquid Extraction | asean.orgresearchgate.net |

| 17-Hydroxyprogesterone | 331.17 | 96.97 | Liquid-Liquid Extraction | asean.orgresearchgate.net |

| Cortisone (B1669442) | 361.18 | 163.11 | Liquid-Liquid Extraction | asean.orgresearchgate.net |

To achieve the highest level of accuracy and precision, isotope dilution mass spectrometry is employed. semanticscholar.org This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium- or carbon-13-labeled) to the sample before any processing steps. nih.govsemanticscholar.org For the analysis of this compound, a compound like d4-cortisol can be used as an internal standard. researchgate.net

This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It experiences the same losses during sample extraction, cleanup, and ionization as the endogenous analyte. By measuring the ratio of the response of the native analyte to the labeled internal standard, analysts can correct for variations in sample recovery and instrument response, leading to highly precise and accurate quantification. semanticscholar.org This approach is considered the gold standard for steroid hormone analysis. asean.org

Chromatographic Techniques for Separation and Purity Analysis in Research

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of structurally similar compounds before detection. The choice of chromatographic technique depends on the specific research goal, whether it is high-resolution quantification or impurity profiling.

Both HPLC and UHPLC are widely used for the separation of corticosteroids. These techniques utilize a stationary phase, typically a C18 column, and a mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, to separate compounds based on their physicochemical properties. asean.orgnih.gov

UHPLC, which uses columns with smaller particle sizes (typically under 2 µm), offers significant advantages over traditional HPLC. nih.gov It provides higher separation efficiency, leading to better resolution of closely related steroids, and allows for much faster analysis times, increasing sample throughput. asean.orgnih.gov For instance, a separation of multiple glucocorticoids that might take over 20 minutes on an HPLC system can be achieved in under 2 minutes with UHPLC, while also reducing solvent consumption. nih.gov The selection of the organic solvent in the mobile phase can also influence the elution order of steroids due to different molecular interactions, providing another parameter for method optimization. nih.gov

| Technique | Column Type | Particle Size | Typical Mobile Phase | Key Advantage | Reference |

|---|---|---|---|---|---|

| HPLC | C18 | ~5 µm | Water/Acetonitrile | Robust and widely available | nih.gov |

| UHPLC | C18 | < 2 µm | Water/Methanol or Acetonitrile | Higher resolution, faster analysis | nih.govnih.gov |

Thin-Layer Chromatography is a valuable and cost-effective technique for the qualitative analysis and purity assessment of steroid compounds. researchgate.net In pharmaceutical research, TLC is frequently used for impurity profiling, allowing for the separation and identification of related substances, degradation products, or starting materials in a drug substance. nih.govresearchgate.net

The method involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. Different compounds travel up the plate at different rates, resulting in separation. asean.orgnih.gov For steroids, various solvent systems can be employed to achieve the desired separation. nih.gov After development, the spots are visualized, often under UV light at 254 nm, or by spraying with a chemical reagent that reacts to produce colored spots. nih.gov While not as quantitative as HPLC or LC-MS/MS, densitometric scanning of TLC plates can provide semi-quantitative results, and spots can be eluted for further analysis by other techniques. sid.ir

Development of Specific Spectroscopic Assays for 21-Hydroxy Corticosteroids

While LC-MS/MS is the modern standard, spectroscopic assays have historically been important and can still be applied for the quantification of corticosteroids in pharmaceutical formulations. These methods are typically colorimetric, relying on a chemical reaction that produces a colored product, which is then measured using a UV-Visible spectrophotometer. jddtonline.info

One common approach involves the oxidation of corticosteroids with an oxidizing agent like iron (III) chloride. The resulting product then reacts with another reagent, such as potassium hexacyanoferrate (III), to form a stable, colored complex. semanticscholar.orgjddtonline.inforesearchgate.net The intensity of the color, measured at a specific wavelength (e.g., 780 nm), is proportional to the concentration of the corticosteroid. jddtonline.inforesearchgate.net Another established method is the blue tetrazolium reaction, which is widely used for the analysis of corticosteroids possessing a 17-keto function. jddtonline.info

These spectrophotometric methods can be simple, rapid, and economical. jddtonline.info However, they are generally less specific than chromatographic methods and are more suitable for analyzing purified drug products rather than complex biological samples, as they can be susceptible to interference from other compounds that may react with the reagents. jddtonline.info Derivative UV spectroscopy has also been used to enhance the specificity and sensitivity of direct UV measurements for some corticosteroids. asean.org

Spectrophotometric and Electrochemical Detection Methods

The quantification and identification of this compound and related corticosteroids are crucial in various research contexts. Spectrophotometric and electrochemical methods offer viable analytical strategies, each with distinct principles and applications.

Spectrophotometric Methods

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, serves as a foundational technique for steroid analysis. The primary method relies on the intrinsic chromophore present in this compound.

Direct UV Spectrophotometry: Like most corticosteroids, this compound possesses a Δ4-3-keto chromophore in its A-ring. This conjugated system results in a characteristic maximum absorption (λmax) in the UV spectrum, typically around 242 nm. sielc.com This property allows for direct quantitative analysis, although it may lack specificity in complex matrices where other steroids or interfering substances with similar chromophores are present.

Colorimetric and Derivatization Methods: To enhance sensitivity and specificity, various colorimetric methods have been developed for corticosteroids. These typically involve a chemical reaction to produce a colored product that can be measured in the visible range. While many methods target the 21-hydroxyl group, the underlying principles can be adapted or are relevant for the broader class of corticosteroids. For instance, methods involving the oxidation of the steroid followed by a complexation reaction can be employed. One such approach involves the oxidation of corticosteroids by iron(III), with the resulting iron(II) forming a bluish-green complex with potassium hexacyanoferrate(III), which is measured spectrophotometrically around 780 nm. sid.irresearchgate.net Another strategy involves condensation reactions with reagents like hydrazides to form intensely colored hydrazones, a reaction applicable to the Δ4-3-ketosteroid structure. acs.org

| Method | Principle | Typical Wavelength (λmax) | Applicability Notes |

|---|---|---|---|

| Direct UV Spectrophotometry | Inherent absorbance of the Δ4-3-keto chromophore. | ~242 nm | Rapid and straightforward but can be non-specific. sielc.com |

| Oxidation & Complexation | Oxidation by Fe(III) followed by complexation of Fe(II) with potassium hexacyanoferrate(III). | ~780 nm | Offers analysis in the visible spectrum, enhancing specificity over direct UV. sid.irresearchgate.net |

| Hydrazide Condensation | Reaction with reagents like salicyloyl hydrazide to form a colored hydrazone. | Varies with reagent | Targets the Δ4-3-ketosteroid system, increasing specificity. acs.org |

Electrochemical Detection Methods

Electrochemical sensors have emerged as powerful tools for hormone and steroid detection, offering high sensitivity, rapid analysis, and the potential for miniaturization. mdpi.comresearchgate.net The application of these methods to this compound and its congeners relies on their electrochemical activity.

Due to the often weak redox activity of steroids, direct electrochemical detection can be challenging. researchgate.net Consequently, research has focused on the development of modified electrodes to enhance the analytical signal. Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly used. researchgate.net

Key strategies to improve sensor performance include:

Nanomaterial Modification: Modifying the surface of glassy carbon electrodes (GCE) with nanomaterials such as copper nanoparticles and reduced graphene oxide (CuNPs/rGO) can significantly increase the effective surface area and facilitate electron transfer, thereby improving sensitivity and lowering detection limits for corticosteroids. scielo.br

Molecularly Imprinted Polymers (MIPs): Creating sensors with MIPs involves forming a polymer matrix with template molecules (e.g., a corticosteroid). After removal of the template, specific recognition cavities remain, which allows for highly selective rebinding and detection of the target analyte. researchgate.net

Bioreceptors: The use of bioreceptors like antibodies (immunosensors) or aptamers can provide exceptional specificity, converting the binding event between the receptor and the steroid into a measurable electrical signal. mdpi.comucl.ac.uk

| Electrochemical Technique | Electrode System Example | Principle | Performance Characteristics |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Sulphur-doped graphene modified with zinc oxide (ZnO/Gr-S). | Enhanced electrocatalytic activity towards the analyte (e.g., betamethasone). | Low limit of detection (LOD) in the nanomolar range (e.g., 0.003 µmol L⁻¹). researchgate.net |

| Cyclic Voltammetry (CV) / DPV | Glassy carbon electrode modified with Nafion-cobalt oxide nanoparticles (Naf-CoO NPs). | Increased active surface area enhances the electrochemical response for hydrocortisone (B1673445). | Achieves very low LOD (e.g., 0.49 nM). researchgate.net |

| Amperometry / DPV | Glassy carbon electrode modified with copper nanoparticles on reduced graphene oxide (CuNPs/rGO). | Nanostructured surface facilitates electron transmission for detecting corticosteroids like triamcinolone. | Reported LOD of 10 nM. scielo.br |

Challenges in the Analytical Characterization of Labile C21-Oxo Steroids

The analytical characterization of C21-oxo steroids, such as this compound, is fraught with challenges stemming from the inherent instability of the corticosteroid side chain. The C21-aldehyde functional group is particularly labile and susceptible to degradation under various analytical and storage conditions, which can lead to inaccurate quantification and identification.

The primary challenge is the oxidative degradation of the dihydroxyacetone side chain. Research has shown that corticosteroids like hydrocortisone can degrade through an oxidative pathway where the C21-hydroxyl group is first oxidized to form the 21-aldehyde, namely 21-dehydrohydrocortisone. scirp.orgresearchgate.net This C21-oxo steroid is not a stable endpoint but rather a reactive intermediate. It can undergo subsequent degradation, primarily to a 17-carboxylic acid derivative, through the cleavage of the C17-C20 bond. scirp.orgresearchgate.netscirp.org This process highlights that this compound can be both an analyte of interest and a transient degradation product in samples containing its 21-hydroxy precursor.

Several factors can promote this degradation:

pH: The stability of the side chain is highly pH-dependent. scirp.org

Trace Metals: The presence of trace metal impurities can catalyze the oxidation reaction. researchgate.net

Matrix Effects: The composition of the formulation or biological matrix can significantly influence degradation rates. For example, excipients in pharmaceutical preparations can affect stability. scirp.org

Another significant degradation pathway for corticosteroids with the 1,3-dihydroxyacetone (B48652) side chain is the Mattox rearrangement . This process, which occurs under acidic conditions, involves a β-elimination of water from the side chain, leading to the formation of enol aldehyde isomers. scirp.orgnih.gov Although distinct from the direct oxidation to a C21-oxo steroid, it represents another route of instability for the C17 side chain that analysts must consider.

Furthermore, the structural similarity among steroids presents a persistent analytical challenge. The presence of isomers and isobars can lead to co-elution in chromatographic systems and produce similar signals in mass spectrometry, complicating accurate identification and quantification without high-resolution separation and detection techniques. elsevierpure.com Derivatization of keto-groups is one strategy employed to improve chromatographic separation and ionization efficiency in mass spectrometry, helping to distinguish between closely related steroid structures. drexel.edu

| Challenge | Description | Key Degradation Products | Contributing Factors |

|---|---|---|---|

| Oxidative Lability | The C21-aldehyde group is a reactive intermediate formed from the oxidation of the C21-hydroxyl group and is prone to further degradation. scirp.orgresearchgate.net | 17-Carboxylic acids, 17,20-dihydroxy-21-carboxylic acids. researchgate.netscirp.org | pH, presence of oxygen, trace metal catalysis. researchgate.netscirp.org |

| Mattox Rearrangement | Acid-catalyzed β-elimination of water from the dihydroxyacetone side chain. nih.gov | E- and Z-isomers of enol aldehydes. nih.gov | Acidic conditions, solvent environment (favored in aprotic solvents). nih.gov |

| Isomeric Interference | Structural similarities between different steroids can cause interference in both chromatography and mass spectrometry. elsevierpure.com | N/A (Analytical interference) | Co-elution, isobaric masses. |

Structure Activity Relationship Sar and Structural Biology Investigations Preclinical Focus

Impact of C-21 Oxidation on Steroid Nuclear Conformation and Side-Chain Dynamics

21-Dehydrocortisone is characterized by an aldehyde group at the C-21 position of its steroid skeleton, differing from the hydroxyl group found in hydrocortisone (B1673445) nih.govnih.gov. The steroid side chain, particularly its conformation and the nature of its substituents, plays a critical role in dictating the ligand's interaction with the GR acs.orgresearchgate.netconicet.gov.arresearchgate.netnih.govmdpi.com. While specific studies detailing the precise impact of a C-21 aldehyde on the nuclear conformation and side-chain dynamics of this compound are limited in the provided literature, general SAR principles suggest that this oxidation state would significantly alter its interaction profile. The C-21 hydroxyl group in hydrocortisone is known to be important for GR binding nih.govingentaconnect.com. The presence of an aldehyde at this position would change the polarity and hydrogen-bonding potential, likely affecting how the side chain fits within the GR's binding pocket and potentially influencing the dynamics of the entire steroid molecule within the receptor complex. For instance, the conformation of the steroid side chain is crucial for stabilizing active receptor states, as seen in studies of other nuclear receptors researchgate.netconicet.gov.ar.

Correlation between C-21 Substituents and Glucocorticoid Receptor Binding Affinity

The nature of substituents at the C-21 position of steroid molecules has a demonstrable effect on their binding affinity for the GR. Generally, a C-21 hydroxyl group is associated with increased GR binding affinity nih.govingentaconnect.com. Conversely, esterification at C-21 typically leads to a reduction in binding affinity compared to the parent alcohol nih.gov. The oxidation of the C-21 hydroxyl group to an aldehyde in this compound represents a substantial chemical alteration at this key position. Based on established SAR, this modification is expected to result in a different binding affinity for the GR compared to steroids with a C-21 hydroxyl group, such as hydrocortisone. While direct quantitative binding data for this compound is not extensively detailed, the general trend indicates that changes at C-21 significantly modulate receptor interaction nih.govingentaconnect.com.

Comparative Analysis with Other Steroid Analogs (e.g., Prednisone (B1679067), Hydrocortisone)

A comparative analysis with well-characterized steroid analogs highlights the structural distinctions of this compound and their potential implications for GR interaction.

Hydrocortisone: Features hydroxyl groups at C-17 and C-21 mdpi.com. It serves as a baseline endogenous glucocorticoid.

Prednisone: Characterized by a double bond between C-1 and C-2 (Δ1) and a C-21 hydroxyl group, in addition to the C-11 ketone and C-17 hydroxyl found in cortisone (B1669442) nist.govnih.gov. The Δ1 unsaturation is known to selectively enhance glucocorticoid and anti-inflammatory activity msdvetmanual.comoup.com. Prednisone is a prodrug converted to prednisolone (B192156), which generally exhibits higher GR binding affinity and potency than hydrocortisone derangedphysiology.comnih.gov.

This compound: Differs from hydrocortisone by possessing a C-21 aldehyde instead of a C-21 hydroxyl. Compared to prednisone, it lacks the Δ1 double bond and also features the C-21 aldehyde. These structural differences, particularly the C-21 aldehyde and the absence of the Δ1 double bond, are anticipated to lead to distinct GR binding affinities and downstream biological activities.

| Steroid Analog | Key Structural Features | C-21 Substituent | Δ1 Double Bond | Relative GR Binding Affinity (Qualitative) |

| Hydrocortisone | C-11β-OH, C-17-OH, C-21-OH | -OH | No | Moderate |

| Prednisone | C-11-oxo, C-17-OH, C-21-OH, Δ1 double bond | -OH | Yes | High |

| This compound | C-11-oxo, C-17-OH, C-21-aldehyde | -CHO | No | Likely altered/reduced |

Note: Relative GR binding affinity for this compound is inferred based on general SAR principles regarding C-21 substituents.

Theoretical and Computational Approaches to Model Steroid-Receptor Interactions

Computational methods are indispensable tools for dissecting the molecular basis of steroid-GR interactions, enabling the prediction of binding modes and affinities.

QSAR analysis establishes mathematical relationships between the chemical structure of molecules and their biological activity, including GR binding affinity nih.govingentaconnect.com. While specific QSAR models for this compound are not detailed in the reviewed literature, general QSAR studies on steroid analogs have identified key structural determinants for GR interaction. These studies underscore the importance of specific functional groups and their positions, such as those at C-17 and C-21, in modulating binding affinity and biological response nih.govingentaconnect.com. Applying QSAR principles to this compound would involve analyzing its structural features, including the C-21 aldehyde, to predict its binding affinity and potential activity.

Compound List

this compound

Hydrocortisone

Prednisone

Cortisone

Dexamethasone

Preclinical and Mechanistic Research Models of 21 Dehydrocortisone

In vivo Animal Models for Investigating Biochemical Fate and Physiological Role

Evaluation of its Role in Endogenous Steroidogenesis and Homeostasis in Animal Systems

Research focusing specifically on the compound "21-Dehydrocortisone" and its direct role in endogenous steroidogenesis and homeostasis within animal systems was not identified in the provided search results. The available literature predominantly examines broader aspects of glucocorticoid (GC) physiology and pharmacology in animal models, often involving related enzymes or metabolites.

While the broader class of glucocorticoids and their metabolic pathways, which involve enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) responsible for interconverting active and inactive steroid forms (e.g., corticosterone (B1669441) to 11-dehydrocorticosterone), are well-documented in animal research annualreviews.orgnih.govfrontiersin.org, specific studies detailing the direct involvement of "this compound" in these processes were not found within the scope of the provided search results. Consequently, no specific research findings or data tables pertaining to "this compound" in this context can be presented.

Future Directions in 21 Dehydrocortisone Research

Development of Advanced Analytical Probes and Reference Standards for Steroid Research

The precise quantification and identification of 21-Dehydrocortisone are essential for accurate biochemical and clinical assessments. Current analytical techniques for steroid hormones, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity nih.govnih.gov. However, the development of more refined analytical probes and highly pure reference standards specifically for this compound is warranted. This would facilitate more accurate method validation, improve the detection limits for its presence in complex biological samples, and aid in its routine monitoring as an impurity or metabolite. The availability of certified reference materials is critical for ensuring the reliability of steroid analysis in both research and clinical diagnostics nist.gov. Future work could focus on developing targeted assays for this compound, potentially utilizing novel detection strategies or improved chromatographic separations nih.govmdpi.comsynzeal.com.

Further Characterization of Enzyme Systems Involved in this compound Synthesis and Metabolism

The enzymes responsible for the synthesis and metabolism of this compound require more detailed characterization. Research has identified a corticosteroid 21-dehydroxylase in Eubacterium lentum nih.gov and highlighted the role of cytochrome P450 enzymes, such as CYP21A2 (steroid 21-hydroxylase), in steroid hydroxylation nih.govresearchgate.netfrontiersin.orgmdpi.comoup.comembopress.orgresearchgate.netbham.ac.ukbiomedpress.orgmdpi.complos.org. Future studies could focus on isolating and characterizing human enzymes that specifically catalyze the oxidation of the 21-hydroxy group to an aldehyde or ketone, leading to the formation of this compound. Understanding the substrate specificity, kinetics, and regulatory mechanisms of these enzymes is critical. Furthermore, identifying enzymes involved in the subsequent metabolism or reduction of this compound would provide a more complete picture of its biochemical lifecycle.

Application of Computational Chemistry to Predict Steroid Interactions and Design New Research Tools

Computational chemistry offers powerful tools for predicting steroid interactions and designing novel research probes. In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be employed to predict how this compound interacts with enzymes, receptors, or other biomolecules nih.govoup.comnih.govtjnpr.orgnih.govnih.govacs.orgresearchgate.netjapsonline.commdpi.comnih.govacs.org. These approaches can help elucidate potential binding sites, predict metabolic transformations, and guide the design of specific inhibitors or activators. Furthermore, computational modeling can aid in the design of novel analytical probes or reference standards by predicting their spectral properties or binding affinities. The integration of metabolic pathway information into computational models, such as those used for anomaly detection, could also provide new insights into steroid metabolism arxiv.org.

Contribution of this compound Studies to Fundamental Steroid Biochemistry and Physiology

Research into this compound contributes to the broader understanding of steroid biochemistry and physiology by providing insights into steroid oxidation pathways and the reactivity of steroid aldehydes. Its role as a metabolite or impurity in the context of more well-studied steroids like cortisol and cortisone (B1669442) highlights the complexity of steroid interconversions. Studies on this compound can help refine our models of steroid hormone synthesis, metabolism, and degradation, thereby contributing to a more comprehensive understanding of endocrine regulation. Furthermore, understanding the biochemical transformations involving this compound may offer clues about steroid signaling, cellular responses, and the development of steroid-related pathologies. The investigation of steroid receptor interactions and gene regulatory networks, for instance, could be informed by a deeper understanding of the complete spectrum of steroid metabolites and their specific biological activities nih.govtandfonline.com.

Compound List:

常见问题

Q. What is the biochemical role of 21-dehydrocortisone in adrenal disorders, and how can its levels be quantified in clinical samples?

- Methodological Answer : this compound is a corticosteroid metabolite implicated in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. To quantify its levels, researchers can use liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards. Ensure sample preparation includes protein precipitation and solid-phase extraction to minimize matrix effects. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL) .

Q. What are the optimal storage conditions and solubility parameters for this compound in laboratory settings?

- Methodological Answer : Store this compound as a solid at -20°C to ensure stability for ≥4 years. For solubility, prepare stock solutions in DMSO (1 mg/mL) under inert gas (e.g., nitrogen) to prevent oxidation. Avoid aqueous buffers unless stabilized with cyclodextrins or surfactants. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound’s enzymatic interactions using in vitro assays?

- Methodological Answer : Discrepancies in CYP17A1 or 11β-HSD2 activity assays may arise from enzyme source variability (e.g., recombinant vs. tissue-derived). Standardize assay conditions:

Q. What analytical techniques are suitable for distinguishing this compound from structurally similar corticosteroids in complex matrices?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with photodiode array (PDA) detection or charged aerosol detection (CAD) for high-resolution separation. Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (water:acetonitrile + 0.1% formic acid). Validate specificity via forced degradation studies (acid/base hydrolysis, oxidation) .

Q. How can researchers design experiments to investigate this compound’s role in glucocorticoid receptor (GR) signaling pathways?

- Methodological Answer : Use GR-transfected cell lines (e.g., HEK293) with luciferase reporters (e.g., GRE-luc). Pre-treat cells with this compound (1–100 nM) and compare responses to hydrocortisone. Include GR antagonists (e.g., mifepristone) to confirm receptor specificity. Measure downstream markers (e.g., FKBP5 mRNA) via qPCR .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported half-lives or metabolic clearance rates of this compound?

- Methodological Answer : Perform systematic reviews (per Cochrane guidelines) to assess study heterogeneity. Key variables to harmonize:

Q. What validation criteria are essential for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation:

- Specificity : Confirm absence of intermediates via NMR (e.g., ¹H, ¹³C).

- Accuracy : Spike recovery tests (80–120% range).

- Precision : Intra-day/inter-day RSD ≤5%.

Document synthetic pathways (e.g., oxidation of 21-deoxycortisol) with stoichiometric yields .

Experimental Design and Hypotheses

Q. How can researchers formulate hypothesis-driven studies to explore this compound’s non-classical effects (e.g., immunomodulation)?

- Methodological Answer : Develop a research question using the PICO framework:

Q. What strategies improve the stability of this compound in long-term cell culture experiments?

- Methodological Answer : Use serum-free media to reduce esterase activity. Add antioxidants (e.g., 0.1% ascorbic acid) and chelators (e.g., EDTA). Monitor degradation via LC-MS at 0, 24, and 48-hour timepoints. Optimize pH (6.5–7.5) to prevent hydrolysis .

Future Directions

Q. What gaps exist in understanding this compound’s interactions with mineralocorticoid receptors (MR), and how can they be addressed?

- Methodological Answer :

Current studies lack isoform-specific MR data (e.g., MR-α vs. MR-β). Use CRISPR-edited MR-null cells reconstituted with individual isoforms. Apply computational docking (e.g., AutoDock Vina) to predict binding affinities. Validate with radioligand displacement assays (³H-aldosterone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。